tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate
Description
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyimino (oxime) moiety in the Z-configuration, and a pyridin-3-yl substituent attached to a four-carbon chain. The Z-configuration of the hydroxyimino group and the pyridin-3-yl substitution pattern may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-9-5-7-12(17-19)11-6-4-8-15-10-11/h4,6,8,10,19H,5,7,9H2,1-3H3,(H,16,18)/b17-12- |
InChI Key |
WDUTZEGDLXIRSG-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate typically involves the following steps:
Formation of the Hydroxyimino Intermediate: The starting material, 4-pyridinecarboxaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the hydroxyimino intermediate.
Coupling with tert-Butyl Carbamate: The hydroxyimino intermediate is then coupled with tert-butyl carbamate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound is compared below with its closest structural analogs identified in the literature:
Analog 1 : tert-butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate
- Source :
- Structural Differences: Pyridine Position: Pyridin-2-yl vs. pyridin-3-yl in the target compound. Configuration: E-configuration of the hydroxyimino group vs. Z-configuration in the target.
- Implications :
- The pyridin-2-yl substitution may alter hydrogen-bonding interactions compared to the 3-yl position.
- The E-configuration could lead to steric and electronic differences, affecting reactivity and stability.
Analog 2 : tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
- Source : (Catalog of Pyridine Compounds, p. 229)
- Structural Differences :
- Chain Length : Shorter methylene chain (C1) vs. butyl chain (C4) in the target.
- Substituents : Additional methoxy group at the 5-position of the pyridine ring.
- Implications: The shorter chain reduces flexibility and may limit interactions with hydrophobic pockets in biological targets.
Analog 3 : tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Source : (EP 4 219 465 A2)
- Structural Differences: Core Structure: Piperidine ring vs. linear butyl chain in the target. Functional Groups: Acetylated amine vs. hydroxyimino group.
- Implications :
- The piperidine core confers rigidity and may enhance metabolic stability.
- The acetyl group introduces polarity, affecting solubility and pharmacokinetics.
Comparative Data Table
Broader Context of tert-Butyl Carbamates
The PharmaBlock catalog (Evidences 4–10) lists numerous tert-butyl carbamates with diverse cores (e.g., piperidines, bicyclic systems).
- Piperidine/Bicyclic Derivatives : Compounds like tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate () emphasize the use of rigid cores for conformational control in drug discovery .
- Fluorinated Derivatives : tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate () demonstrates how halogenation modulates electronic properties and metabolic stability .
Biological Activity
The compound tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate is a derivative of carbamate that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C13H18N4O3
Molecular Weight: 278.31 g/mol
CAS Number: Not specifically listed in the search results but can be derived from its structure.
The structure features a tert-butyl group, a hydroxyimino group, and a pyridine ring, which contribute to its biological properties.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors in biological systems. It has been shown to exhibit:
- Inhibition of β-secretase and acetylcholinesterase: Similar compounds have demonstrated the ability to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are crucial in the pathogenesis of Alzheimer's disease (AD) by preventing amyloid-beta aggregation .
- Antioxidant Activity: Compounds with similar structures have been reported to possess antioxidant properties, reducing oxidative stress markers such as malondialdehyde (MDA) and increasing glutathione levels .
Case Studies
- Neuroprotective Effects:
- In Vivo Studies:
Comparative Table of Biological Activities
| Compound Name | β-Secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Antioxidant Activity (IC50) |
|---|---|---|---|
| M4 | 15.4 nM | 0.17 μM | >400 μM |
| This compound | TBD | TBD | TBD |
Note: The specific activities for this compound require further empirical data to be accurately filled in.
Research Findings
Recent studies highlight the multifaceted role of nitrogen-containing compounds in modulating biological processes:
- Cytotoxicity Assessment: In vitro studies have shown that certain derivatives do not exhibit significant cytotoxicity at therapeutic concentrations, making them suitable candidates for drug development .
- Therapeutic Potential: The ability to cross the blood-brain barrier and target specific pathways associated with neurodegeneration positions these compounds as promising candidates for further research in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
